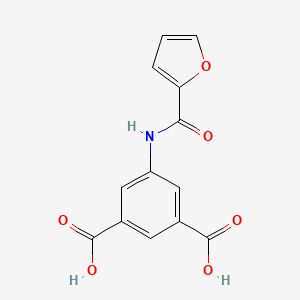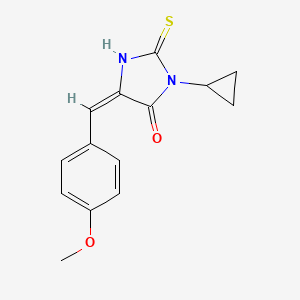
N-(3-methoxyphenyl)-3-phenylpropanamide
Overview
Description
"N-(3-methoxyphenyl)-3-phenylpropanamide" is a chemical compound with a complex structure, analyzed using various experimental and theoretical methods. It's notable for its various properties and reactions.
Synthesis Analysis
- Synthesis involves reactions between specific amides and other chemical agents. For instance, a study on a similar compound "N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" described its synthesis and evaluation as a Met kinase inhibitor (Schroeder et al., 2009).
Molecular Structure Analysis
- X-ray diffraction and DFT calculations are commonly used for analyzing the molecular structure. Demir et al. (2015) used these techniques to analyze a similar compound, providing insights into its geometric parameters and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
- The reactivity of such compounds can vary significantly. For example, "2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide," a related compound, was used as a dopant for electronic devices, showing the diverse chemical reactivity of these compounds (Wei et al., 2012).
Physical Properties Analysis
- The physical properties, like solubility and crystal structure, are crucial for understanding the compound's applications. Studies often use X-ray diffraction for detailed analysis of these properties.
Chemical Properties Analysis
- The chemical properties, including reactivity with various agents and potential applications in synthesis, are key aspects of these compounds. Studies like those by Emond et al. (1997) investigate the binding properties of similar compounds, highlighting their potential uses (Emond et al., 1997).
Scientific Research Applications
Analytical Characterization
N-(3-methoxyphenyl)-3-phenylpropanamide and related compounds have been subject to analytical characterization. Studies involved their identification and quantitative analysis in various biological matrices using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such analyses are crucial for understanding the chemical profiles and potential applications of these compounds (De Paoli et al., 2013).
Pharmaceutical Research
Research has explored the structure-activity relationships of derivatives of this compound in the context of central nervous system agents. These studies aim to determine the compounds' affinities for various receptors and their potential as therapeutic agents (Boksa et al., 1996).
Corrosion Inhibition
This compound derivatives have been examined for their potential as corrosion inhibitors. Research in this field investigates the compounds' ability to protect metals in acidic environments, their adsorption behavior on metal surfaces, and their efficacy in preventing corrosion (Abu-Rayyan et al., 2022).
Material Science
In material science, the compound and its derivatives have been used in the synthesis of thin films for electronic devices. They have demonstrated promising characteristics, such as high conductivity and stability, making them suitable for various applications in organic electronics (Wei et al., 2012).
Biological Applications
The compound has been identified in the biological context as well, for instance, as an odor component in certain beetle species. Understanding these components can provide insights into the biology and ecological interactions of these species (Moore & Brown, 1981).
Future Directions
The future directions for research on N-(3-methoxyphenyl)-3-phenylpropanamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, flow biocatalysis has emerged as a promising tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes . This could be a potential area of exploration for this compound. Additionally, the compound could be studied for potential biological activity, similar to related compounds .
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXTORLXIAVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)
